molecular formula C5H9F3N2O B13256150 2-amino-N-(3,3,3-trifluoropropyl)acetamide

2-amino-N-(3,3,3-trifluoropropyl)acetamide

Cat. No.: B13256150
M. Wt: 170.13 g/mol
InChI Key: PPFLLWDIBPUSJK-UHFFFAOYSA-N
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Description

2-amino-N-(3,3,3-trifluoropropyl)acetamide is a chemical compound with the molecular formula C5H9F3N2O It is characterized by the presence of an amino group, a trifluoropropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,3,3-trifluoropropyl)acetamide typically involves the reaction of 3,3,3-trifluoropropylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,3,3-trifluoropropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiol-substituted products.

Scientific Research Applications

2-amino-N-(3,3,3-trifluoropropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,3,3-trifluoropropyl)acetamide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide
  • 2-amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride

Uniqueness

This compound is unique due to its trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2-amino-N-(3,3,3-trifluoropropyl)acetamide

InChI

InChI=1S/C5H9F3N2O/c6-5(7,8)1-2-10-4(11)3-9/h1-3,9H2,(H,10,11)

InChI Key

PPFLLWDIBPUSJK-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CN)C(F)(F)F

Origin of Product

United States

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